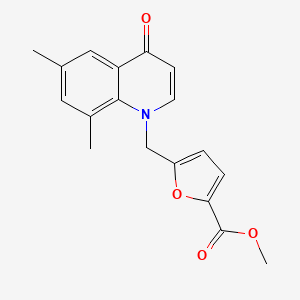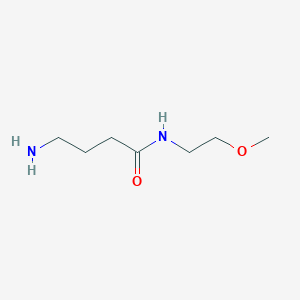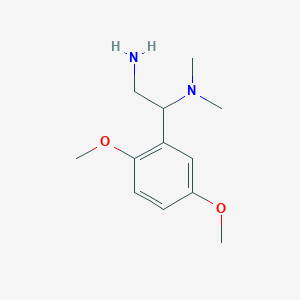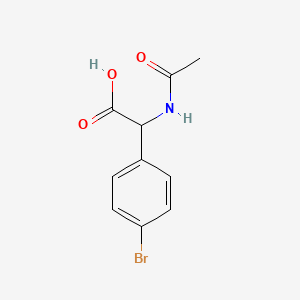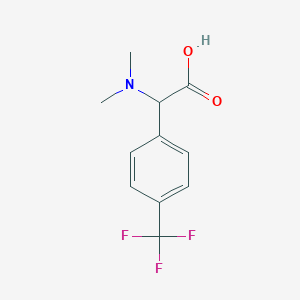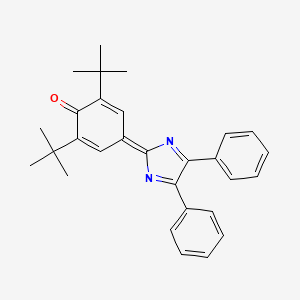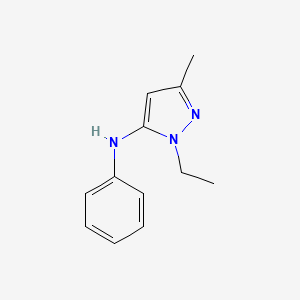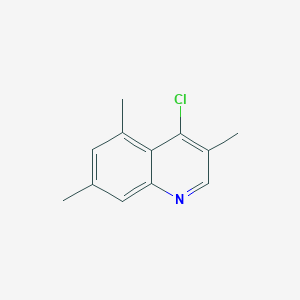
Quinoline, 4-chloro-3,5,7-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 4-chloro-3,5,7-trimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 4th position and three methyl groups at the 3rd, 5th, and 7th positions on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-chloro-3,5,7-trimethylquinoline, can be achieved through various methods. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be modified to introduce specific substituents on the quinoline ring.
Another approach involves the cyclization of aniline derivatives with β-ketoesters, followed by chlorination and methylation to obtain the desired compound . Microwave irradiation and solvent-free conditions have also been employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale Skraup synthesis or other catalytic processes that can be optimized for high yield and purity. The use of eco-friendly and reusable catalysts is becoming increasingly popular in industrial settings to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 4-chloro-3,5,7-trimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Quinoline, 4-chloro-3,5,7-trimethyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of quinoline, 4-chloro-3,5,7-trimethyl- involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt microbial cell membranes, and interfere with DNA replication and repair processes . These interactions contribute to its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: A structural isomer with different biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Fluoroquinolines: Fluorinated derivatives with enhanced biological activity.
Uniqueness
Quinoline, 4-chloro-3,5,7-trimethyl- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and three methyl groups can enhance its stability and selectivity in various reactions, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
61563-53-9 |
|---|---|
Molekularformel |
C12H12ClN |
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
4-chloro-3,5,7-trimethylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-7-4-8(2)11-10(5-7)14-6-9(3)12(11)13/h4-6H,1-3H3 |
InChI-Schlüssel |
KRPBOBBDYDQGIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)N=CC(=C2Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


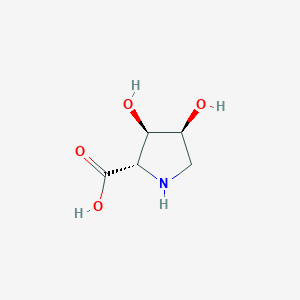
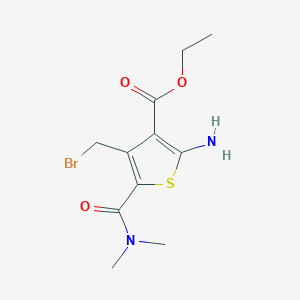
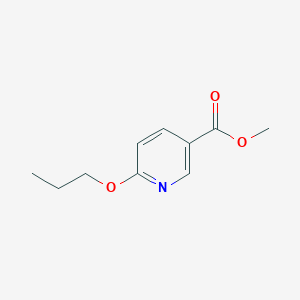
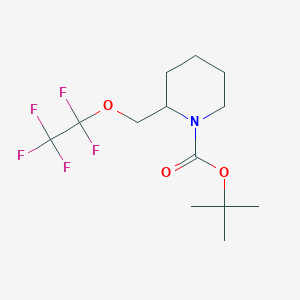
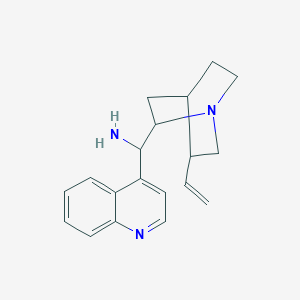
![1H,5H-Benzo[ij]quinolizine-6-carboxylicacid, 2,3-dihydro-5-oxo-, hydrazide](/img/structure/B15095618.png)
